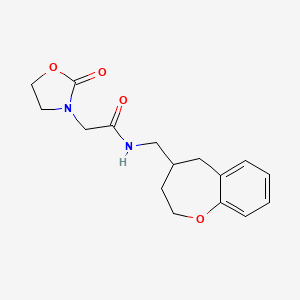

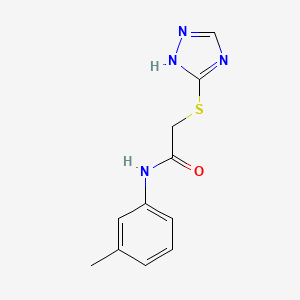

![molecular formula C17H16N2O2 B5537686 2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol CAS No. 65840-98-4](/img/structure/B5537686.png)

2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-step chemical reactions, including aldol condensation, cyclization, and hydrazine hydrate reaction. For example, the novel compound of 2-(5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol was synthesized using sodium impregnated on activated chicken eggshells as a catalyst, showcasing innovative approaches to pyrazoline synthesis (Mardiana, Bakri, Septiarti, & Ardiansah, 2017).

Molecular Structure Analysis

Molecular structure and spectroscopic data can be obtained using quantum chemical calculations and spectroscopic techniques. The geometry of molecules is optimized, and vibrational spectra are recorded to assign fundamental vibrations. Molecular parameters such as bond length and bond angle are calculated, providing insights into the compound's molecular structure (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Chemical Reactions and Properties

Compounds undergo various chemical reactions, including cyclocondensation and reactions with hydrazine derivatives, to form novel pyrazole-based compounds. These reactions are characterized by analytical and spectral data, providing insights into the chemical reactivity and properties of these compounds (Khalifa, Al-Omar, & Nossier, 2017).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are essential for understanding the compound's behavior in various conditions. While specific studies on 2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol were not found, related research on pyrazoline derivatives indicates that these compounds exhibit good thermal stability and potential antioxidant activities, which are significant for their practical applications (Mardiana, Bakri, Septiarti, & Ardiansah, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, potential biological activity, and interactions with other molecules, are studied through various spectroscopic and computational methods. For instance, novel pyrazole derivatives have been evaluated for antimicrobial and antioxidant activities, indicating their potential in various applications (Rangaswamy, Kumar, Harini, & Naik, 2017).

Applications De Recherche Scientifique

Structural Characterization and Tautomerism

Research has demonstrated the annular tautomerism and structural characterization of NH-pyrazoles, including compounds with methoxyphenyl groups. These studies highlight the significance of hydrogen bonding and tautomerism in determining the structural and electronic properties of such compounds, which can influence their reactivity and interaction with biological targets (Cornago et al., 2009).

Antimicrobial and Antimycobacterial Activities

Several derivatives have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. These studies have led to the discovery of compounds with significant inhibitory effects against various bacterial and fungal strains, suggesting potential applications in combating infectious diseases (Landage, Thube, & Karale, 2019).

Corrosion Inhibition

Compounds with the methoxyphenyl-pyrazol moiety have been investigated for their potential as corrosion inhibitors, showing high efficiency in protecting materials like steel in acidic environments. These findings are crucial for industrial applications where corrosion resistance is essential (Singh et al., 2020).

Antioxidant and Anti-inflammatory Properties

Research into novel thiazoles and pyrazoles, including those with a methoxyphenyl group, has shown promising antioxidant and anti-inflammatory properties. These compounds could play a significant role in developing new therapeutic agents for various oxidative stress-related diseases (Amer et al., 2011).

Catalysis and Synthetic Applications

Studies have also focused on the synthesis of pyrazole derivatives using environmentally benign methods, indicating the role of certain compounds as catalysts or intermediates in organic synthesis. This research contributes to the development of greener and more efficient synthetic pathways for producing a wide range of chemical entities (Zolfigol et al., 2013).

Propriétés

IUPAC Name |

2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-methylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-11-3-8-17(20)14(9-11)16-10-15(18-19-16)12-4-6-13(21-2)7-5-12/h3-10,20H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXASVFSGHQOHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425206 |

Source

|

| Record name | AC1O9Y4L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol | |

CAS RN |

65840-98-4 |

Source

|

| Record name | AC1O9Y4L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

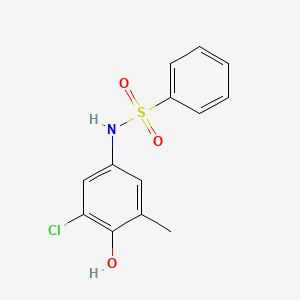

![methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5537610.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5537637.png)

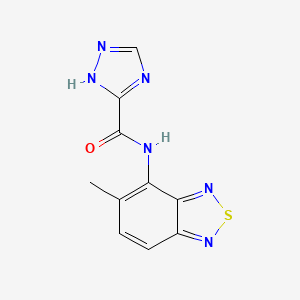

![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)

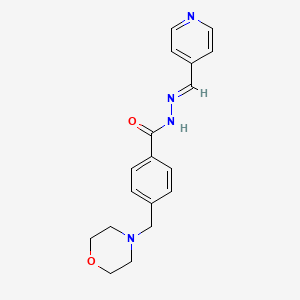

![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5537647.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5537657.png)

![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B5537658.png)

![2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537709.png)

![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)